1-(Chloromethyl)-4-vinylbenzene
Overview
Description
Synthesis Analysis
The synthesis of 1-(Chloromethyl)-4-vinylbenzene and its derivatives can involve electrosynthetic routes, as seen in the reduction of related chloroethyl nitrobenzenes to produce nitro vinylbenzene derivatives. These processes highlight the versatility of electrochemical methods in generating vinyl aromatic compounds under controlled conditions (Du & Peters, 2010).
Molecular Structure Analysis
The molecular structure of 1-(Chloromethyl)-4-vinylbenzene derivatives has been explored through methods such as X-ray diffraction, which provides insights into the spatial arrangement and electronic structure of these compounds. Such analyses are crucial for understanding the reactivity and properties of these molecules (Ilg et al., 2006).
Chemical Reactions and Properties
1-(Chloromethyl)-4-vinylbenzene participates in a variety of chemical reactions, including polymerization and copolymerization, to produce materials with desired physical and chemical properties. Its reactivity with different monomers and catalysts allows the synthesis of innovative polymeric materials (Tanaka et al., 2013).
Physical Properties Analysis
The physical properties of polymers and compounds derived from 1-(Chloromethyl)-4-vinylbenzene, such as solubility, thermal stability, and molecular weight distribution, are directly influenced by the molecular structure and synthesis conditions. These properties are critical for the application of these materials in various industries (Wiley & Trinler, 1960).
Chemical Properties Analysis
The chemical properties of 1-(Chloromethyl)-4-vinylbenzene and its polymers, including reactivity patterns, chemical stability, and functional group transformations, are foundational for its application in creating functional materials and chemicals. Studies on the copolymerization behavior and reactivity towards different chemical reagents provide valuable information for designing and synthesizing new materials with specific functionalities (Luo et al., 2007).
Scientific Research Applications
Electrosynthesis : A study explored the electrochemical reductions of derivatives similar to 1-(Chloromethyl)-4-vinylbenzene, showing potential in electrosynthetic routes for producing other chemical compounds (Peng Du & D. Peters, 2010).
Antibacterial Applications : A research synthesized new quaternary ammonium salt antibacterial monomers using 1-(Chloromethyl)-4-vinylbenzene, highlighting its potential in creating antibacterial agents (Yang Wan-l, 2015).
Microwave Synthesis : Another study utilized aromatic alkenes like 1-(Chloromethyl)-4-vinylbenzene for the microwave synthesis of tertiary phosphine sulfides, indicating its use in advanced synthesis techniques (V. Kuimov et al., 2014).
Polymer Applications : The compound has been used in the preparation of anion exchange membranes and multifunctional polymers. For example, a study discussed its use in the synthesis of anion exchange membranes by amination with 4-vinylpyridine and trimethylamine (T. Sata et al., 1999). Another research focused on its role in the multi-functionalization of polymers through strain-promoted cycloadditions (Petr A. Ledin et al., 2013).
Extraction and Measurement : Studies have applied this compound in the extraction and measurement of copper in seawater, using polymers supported by 1-(Chloromethyl)-4-vinylbenzene (Luc Percelay et al., 1985).
Medicinal Chemistry : There is research investigating the chemical reactivity of derivatives of 1-(Chloromethyl)-4-vinylbenzene in the context of SARS-CoV-2 inhibitors (M. El idrissi et al., 2021).
Polymerization Studies : The compound's derivatives have been studied in the context of anionic polymerization mechanisms, illustrating its role in the development of polymeric materials (S. Tanaka et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(chloromethyl)-4-ethenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-2-8-3-5-9(7-10)6-4-8/h2-6H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHXNCATOYMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
29296-32-0 | |
Record name | Poly(4-Vinylbenzyl chloride) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29296-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061808 | |
Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |
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Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Vinylbenzyl chloride | |
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URL | https://haz-map.com/Agents/20094 | |
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Product Name |
1-(Chloromethyl)-4-vinylbenzene | |
CAS RN |
1592-20-7 | |
Record name | 4-Vinylbenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1592-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Vinylbenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001592207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(chloromethyl)-4-ethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chloromethyl)-4-vinylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.975 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-VINYLBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJL4OJ6BS0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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